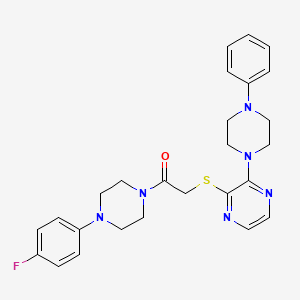

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone

Description

This compound is a dual piperazine-containing derivative with a pyrazine-thioether backbone. Its structure comprises two distinct arylpiperazine moieties: one substituted with a 4-fluorophenyl group and the other with a phenyl group. The ethanone core is functionalized with a thioether-linked pyrazine ring, a feature that distinguishes it from simpler arylpiperazine derivatives. The fluorine atom on the phenyl ring may enhance metabolic stability and influence receptor-binding interactions, while the pyrazine-thio group introduces unique electronic and steric properties .

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6OS/c27-21-6-8-23(9-7-21)31-12-16-32(17-13-31)24(34)20-35-26-25(28-10-11-29-26)33-18-14-30(15-19-33)22-4-2-1-3-5-22/h1-11H,12-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOHYLYHDTQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution reactions.

Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Thioether linkage formation: This step involves the reaction of thiols with alkyl halides or other suitable electrophiles.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: This might reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Halogen atoms can be substituted by nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity

Piperazine derivatives are widely studied for their antipsychotic properties. The compound exhibits structural features that may enhance its affinity for serotonin and dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders. Research indicates that modifications in the piperazine ring can significantly influence receptor binding affinities and selectivity, making it a candidate for further investigation in antipsychotic drug development .

2. Antitumor Activity

Recent studies have shown that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in tumor progression. For instance, derivatives with similar piperazine moieties have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, indicating a promising avenue for anticancer drug design .

Pharmacological Insights

1. Enzyme Inhibition

The compound has been explored as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production and associated with hyperpigmentation disorders. Inhibitors of tyrosinase can be useful in cosmetic formulations aimed at skin lightening. Studies have reported the design and synthesis of piperazine-based compounds that demonstrate significant inhibitory activity against this enzyme, highlighting the therapeutic potential of such derivatives .

2. Neuropharmacology

The piperazine scaffold is known for its versatility in modifying neuroactive compounds. The specific compound's ability to interact with serotonin receptors (5-HT receptors) has been investigated, suggesting its potential use in treating mood disorders such as depression and anxiety. The structural modifications present in this compound may enhance its efficacy and selectivity towards specific receptor subtypes, making it a candidate for neuropharmacological applications .

Case Studies

Case Study 1: Tyrosinase Inhibition

A study focused on the synthesis of piperazine derivatives aimed at enhancing tyrosinase inhibition demonstrated that specific modifications led to improved binding affinity and selectivity towards the enzyme. The synthesized compounds were tested against various concentrations of tyrosinase, revealing promising results that warrant further exploration of similar piperazine derivatives for therapeutic use in dermatology .

Case Study 2: Anticancer Properties

In another investigation, a series of piperazine-based compounds were screened for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis through the activation of caspases. This study underscores the potential of piperazine derivatives as lead compounds in the development of new anticancer agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Several arylpiperazine derivatives share structural similarities with the target compound, differing primarily in substituents and backbone linkages. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound contrasts with trifluoromethyl (MK41, MK47) or nitro (MK70) substituents in analogues. Fluorine’s lower steric demand and moderate electronegativity may optimize pharmacokinetics .

- Dual Piperazine Design : Unlike single-piperazine derivatives (e.g., MK38), the target compound’s dual piperazine architecture could enable multitarget interactions, though this requires empirical validation .

Yield Comparison :

- Typical yields for analogous compounds range from 35% (MK70) to 82% (MK41, MK47) , depending on steric hindrance and reaction optimization .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

- Receptor Affinity : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl group may enhance 5-HT1A affinity, as seen in related fluorinated arylpiperazines .

- Solubility and LogP : The pyrazine-thioether group likely increases hydrophilicity compared to purely aromatic backbones (e.g., MK38), but dual piperazines may elevate LogP, requiring formulation adjustments .

- Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, suggesting improved half-life over nitro- or methylthio-containing analogues (e.g., MK70) .

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including piperazine rings and a thioether linkage. The presence of the fluorophenyl and phenylpiperazine moieties suggests potential interactions with various biological targets.

1. Tyrosinase Inhibition

Recent studies have highlighted the role of piperazine derivatives in inhibiting tyrosinase, an enzyme critical in melanin biosynthesis. A related compound, 4-(4-fluorobenzyl)piperazin-1-yl derivatives demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with an IC50 value of 0.18 μM , indicating a competitive inhibition mechanism without cytotoxicity towards B16F10 melanoma cells .

2. Nucleoside Transporter Inhibition

Another area of interest is the compound's effect on equilibrative nucleoside transporters (ENTs). Research indicates that piperazine derivatives can selectively inhibit ENT1 and ENT2, which are vital for nucleotide transport and regulation. For instance, modifications in the piperazine structure were shown to enhance selectivity towards ENT2, making it a promising candidate for further development in cancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of similar piperazine compounds indicates that modifications to the aromatic rings significantly affect biological activity. The introduction of halogen substituents, particularly fluorine, has been linked to increased potency against tyrosinase and nucleoside transporters. This highlights the importance of electronic and steric factors in the design of effective inhibitors .

Case Study 1: Tyrosinase Inhibition

In a study focused on the design of tyrosinase inhibitors, compounds derived from the piperazine scaffold were evaluated for their antimelanogenic effects. The lead compound exhibited a high degree of selectivity and potency, suggesting that structural modifications can lead to enhanced therapeutic profiles against skin pigmentation disorders .

Case Study 2: Cancer Cell Viability

Another investigation assessed the cytotoxic effects of novel thiouracil amide compounds synthesized from piperazine derivatives on human breast cancer cell lines. These compounds showed moderate to significant efficacy with an IC50 value around 18 μM , indicating potential applications in oncology as PARP inhibitors .

Q & A

Q. What synthetic strategies are recommended to achieve high purity for this compound?

To synthesize this compound, prioritize stepwise coupling of the piperazine and pyrazine-thioether moieties. Key steps include:

- Nucleophilic substitution : React 4-(4-fluorophenyl)piperazine with chloroacetyl intermediates under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to form the ethanone backbone .

- Thioether formation : Use a pyrazine derivative with a leaving group (e.g., bromine) and react with a thiol-containing intermediate under basic conditions (e.g., NaH in THF) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural characterization?

Combine spectroscopic and crystallographic methods:

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns on piperazine and pyrazine rings. Pay attention to splitting patterns for fluorophenyl protons (e.g., para-fluorine coupling) .

- X-ray crystallography : Resolve crystal structures to validate bond angles and conformations, especially for the thioether linkage and piperazine ring planarity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~567.2 Da) and detect impurities .

Q. Which in vitro models are appropriate for preliminary bioactivity screening?

- Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the structural similarity to kinase inhibitors containing fluorophenyl-piperazine fragments .

- Antimicrobial activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

- Systematic substitution : Modify the fluorophenyl (e.g., replace F with Cl, CF₃) and pyrazine-thioether groups (e.g., vary substituents at position 3) to assess impact on kinase inhibition. Compare IC₅₀ values across analogs .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Prioritize analogs with improved hydrogen bonding (e.g., pyrazine N-atoms with Lys/Arg residues) .

- Data normalization : Address variability in cytotoxicity assays by including internal controls (e.g., staurosporine) and normalizing to cell viability metrics (e.g., ATP levels) .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperazine ring to enhance solubility. Calculate logP values (e.g., using ChemAxon) and compare with measured LogD₇.₄ .

- Metabolic stability : Test liver microsome stability (human/rat) and identify metabolic hotspots (e.g., thioether oxidation) via LC-MS/MS. Stabilize vulnerable sites with deuterium or methyl groups .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. Reduce binding by modifying aromatic substituents (e.g., replace phenyl with pyridyl) .

Q. How to design experiments to validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the ethanone backbone. Irradiate treated cells and perform pull-down assays with streptavidin beads to isolate target proteins .

- Thermal shift assay (TSA) : Monitor thermal stabilization of kinases in cell lysates upon compound treatment. A ΔTₘ ≥ 2°C indicates target binding .

- In vivo PK/PD modeling : Administer the compound to rodent models and correlate plasma concentrations (LC-MS/MS) with biomarker modulation (e.g., phosphorylated EGFR in tumor tissue) .

Methodological Considerations

- Contradiction resolution : When biological data conflicts (e.g., high in vitro activity but low in vivo efficacy), validate assay conditions (e.g., redox interference in MTT assays) and confirm compound stability in physiological buffers .

- Advanced characterization : For metabolites, use HR-MS/MS fragmentation patterns and compare with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.